molecular formula C19H21NO3 B7971919 Fmoc-n-butyl-hydroxylamine

Fmoc-n-butyl-hydroxylamine

Cat. No.: B7971919
M. Wt: 311.4 g/mol
InChI Key: GRQGMIBVZPWPMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-n-butyl-hydroxylamine typically involves the reaction of fluorenylmethyloxycarbonyl chloride with n-butyl-hydroxylamine. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and high purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Fmoc-n-butyl-hydroxylamine primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the hydroxylamine group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with fluorenylmethyloxycarbonyl chloride yields this compound, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives .

Mechanism of Action

The primary mechanism of action of Fmoc-n-butyl-hydroxylamine involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amine group of amino acids during peptide chain assembly, preventing unwanted side reactions. The protecting group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-n-butyl-hydroxylamine is unique due to its specific structure, which combines the fluorenylmethyloxycarbonyl group with n-butyl-hydroxylamine. This combination provides stability and ease of removal under mild conditions, making it highly suitable for peptide synthesis .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-butyl-N-hydroxycarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-2-3-12-20(22)19(21)23-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18,22H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQGMIBVZPWPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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